4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide
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Overview
Description
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is a heterocyclic compound with a unique structure that includes an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylurea with methyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring .
Scientific Research Applications
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxo-2-phenylacetamide: Similar in structure but with different functional groups.
Indole derivatives: Share some structural similarities and have diverse biological activities.
Uniqueness
4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide is unique due to its specific imidazolidine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
835-43-8 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
UQRHEVITMSTPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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